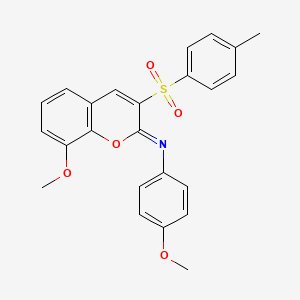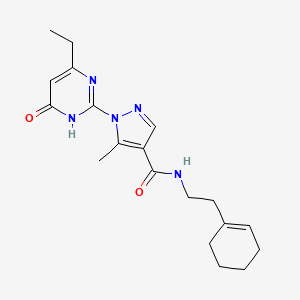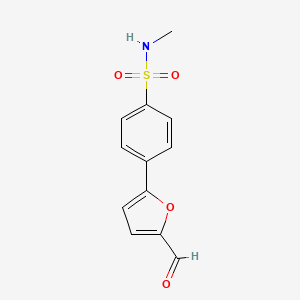![molecular formula C24H20ClN3O B3003807 4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 637754-77-9](/img/structure/B3003807.png)
4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives is a topic of interest due to their potential biological activities. In the context of the compound "4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one," similar compounds have been synthesized through various methods. For instance, the synthesis of 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones involved spectral techniques and was monitored using analytical thin-layer chromatography . Another related compound, methyl 4′-[(2-p-chlorophenyl-1H benzimidazole-1-yl)methyl]biphenyl-2-carboxylate, was synthesized starting with O-phenylenediamine and carboxylic acids via cyclization, followed by N-alkylation . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied using various spectroscopic techniques. X-ray diffraction has been used to determine the crystal structure of compounds, revealing details such as hydrogen bonding and π-π interactions . Additionally, the restricted rotation around certain bonds in these molecules has been evidenced by NMR, X-ray, and DFT studies, which is significant for understanding the conformational stability of the compound .
Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions, including cyclization and N-alkylation, as part of their synthesis . Furthermore, the reactivity of these compounds can be influenced by the presence of substituents, which can affect the rotation around bonds and potentially the overall chemical behavior . The central nervous system activity of some benzimidazole derivatives has been attributed to their ability to undergo bioactive conformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The presence of substituents such as chlorophenyl groups can influence properties like solubility and reactivity. Spectroscopic studies, including HRMS, UV-Vis, FT-IR, and NMR, provide insights into the bond distances, angles, and electronic structure of these compounds . Theoretical calculations, such as DFT, complement these experimental results by predicting the energetic behaviors in different solvents and providing isotropic chemical shifts for NMR analysis .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : The compound is involved in the synthesis of various benzimidazole derivatives, such as 2-aryl-N-biphenyl benzimidazoles, which are designed and synthesized starting with O-phenylenediamine and carboxylic acids. These compounds are identified using techniques like H NMR, IR, MS spectra, and elemental analysis (Zhou Zhi-ming et al., 2004).
- Structural and Spectroscopic Studies : The compound has been used in structural and spectroscopic studies, providing insights into the molecular structure and behavior of benzimidazole derivatives. These studies involve techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy (Hasan Saral et al., 2017).
Therapeutic Applications
- Central Nervous System Activity : Certain benzimidazole derivatives exhibit central nervous system depressant action on albino mice, indicating potential therapeutic applications in sedative or neurological treatments (Letters in Applied NanoBioScience, 2022).
Anticancer and Antimicrobial Properties
- Anticancer Activity : Some benzimidazole derivatives demonstrate anticancer activities. They show potential as DNA topoisomerase I inhibitors, a key target in cancer treatment (A. S. Alpan et al., 2007).
- Antimicrobial Activity : These compounds have shown promise in antibacterial and antifungal activities, potentially contributing to the development of new antimicrobial agents (P. Vasić et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition : Benzimidazole derivatives are being explored for their potential as corrosion inhibitors, particularly for metals like mild steel in acidic environments. This application is significant in industrial and engineering contexts (M. Yadav et al., 2013).
Propiedades
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c25-20-11-5-4-8-17(20)15-28-22-13-7-6-12-21(22)26-24(28)18-14-23(29)27(16-18)19-9-2-1-3-10-19/h1-13,18H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDFWXDLTSHWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003727.png)

![4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3003730.png)


![2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid](/img/structure/B3003736.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)
![2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3003740.png)

![3,7-Dioxa-9-azabicyclo[3.3.1]nonane](/img/structure/B3003743.png)
![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B3003745.png)
![4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one](/img/structure/B3003746.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)